![molecular formula C10H8N4O4 B12933462 N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide CAS No. 444717-82-2](/img/structure/B12933462.png)
N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide typically involves the reaction of 5-methyl-1,2,4-oxadiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 5-methyl-1,2,4-oxadiazole.
Scientific Research Applications
N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Material Science: The compound is explored for its use in the development of high-energy materials and explosives due to its thermal stability and energetic properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes essential for bacterial or viral replication. The nitro group can undergo reduction to form reactive intermediates that can damage microbial DNA or proteins, leading to cell death .
Comparison with Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring and has similar energetic properties.
2-(1,2,4-oxadiazol-5-yl)aniline:
Uniqueness: N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide is unique due to its combination of the oxadiazole ring and the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide is a chemical compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and various biological effects of the compound, supported by case studies and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an oxadiazole ring and a nitro group, which are critical for its biological activity. The synthesis typically involves the reaction of 5-methyl-1,2,4-oxadiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to maximize yield and purity .
The biological activity of this compound is largely attributed to the nitro group. Nitro compounds often undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA and proteins. This interaction can lead to various outcomes including:
- DNA Damage : Nitro compounds can produce toxic intermediates that bind covalently to DNA, resulting in nuclear damage and cell death .
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in inflammatory processes. For instance, it can inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and pro-inflammatory cytokines like IL-1β and TNF-α .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their effectiveness against various pathogens:
Pathogen | Activity | MIC (μM) |
---|---|---|
Mycobacterium tuberculosis | Effective against resistant strains | 0.78 |
Candida krusei | Comparable to fluconazole | 1 |
The presence of the nitro group is essential for its antimicrobial activity; modifications that replace this group generally result in decreased efficacy .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways:
Enzyme | Inhibition Mechanism |
---|---|
iNOS | Competes with substrate |
COX | Disrupts prostaglandin synthesis |
IL-1β and TNF-α | Reduces cytokine production |
Studies indicate that compounds with multiple nitro groups may enhance inhibitory interactions with these enzymes .
Cytotoxicity and Cancer Research
Research has explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it induces apoptosis in certain cancer cells through reactive oxygen species (ROS) generation:
Cell Line | IC50 (μM) |
---|---|
MCF7 (breast cancer) | 15 |
HeLa (cervical cancer) | 10 |
These results highlight its potential as an anticancer agent that warrants further investigation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various nitro derivatives against multi-drug resistant Mycobacterium tuberculosis. This compound showed promising results with an MIC comparable to established treatments like isoniazid .
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical outcomes compared to controls .
Properties
CAS No. |
444717-82-2 |
---|---|
Molecular Formula |
C10H8N4O4 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C10H8N4O4/c1-6-11-10(13-18-6)12-9(15)7-4-2-3-5-8(7)14(16)17/h2-5H,1H3,(H,12,13,15) |
InChI Key |
SUEWSOKKJSUOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.